molecular formula C23H24N4O2S B6033566 6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B6033566
M. Wt: 420.5 g/mol
InChI Key: YPLOEAOYBBTCEX-UHFFFAOYSA-N
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Description

6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazino-benzoxazepine core, followed by the introduction of the cyclopentyloxy and ethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of new functional groups onto the aromatic ring.

Scientific Research Applications

6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it a candidate for various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
  • 6-[4-(Benzyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Uniqueness

6-[4-(Cyclopentyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-cyclopentyloxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-2-30-23-25-22-20(26-27-23)18-9-5-6-10-19(18)24-21(29-22)15-11-13-17(14-12-15)28-16-7-3-4-8-16/h5-6,9-14,16,21,24H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLOEAOYBBTCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC5CCCC5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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